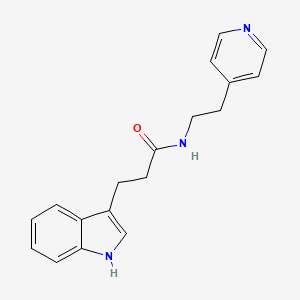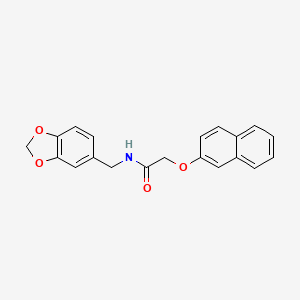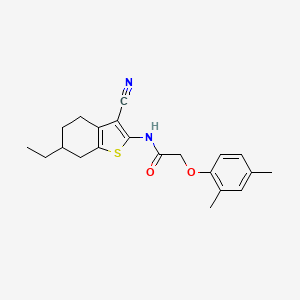![molecular formula C19H19N7O B10979387 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide](/img/structure/B10979387.png)
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide is a complex organic compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities and are widely used in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide typically involves the cyclization of 3-hydrazinylpyridazines with pyrazole derivatives. One common method involves the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinylpyridazine with potassium thiocyanate in hydrochloric acid to form the desired compound . The reaction conditions usually include refluxing the mixture with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its hypotensive, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole and pyridazine moieties are known to interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinylpyridazine: A precursor in the synthesis of the target compound.
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Another pyrazolylpyridazine derivative with similar biological activities.
Uniqueness
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide is unique due to its specific combination of pyrazole and pyridazine moieties, which confer a distinct set of biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C19H19N7O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H19N7O/c1-13-12-14(2)25(23-13)18-9-8-16-21-22-17(26(16)24-18)10-11-19(27)20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,27) |
InChI Key |
MZOHJZQGHXWDDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4=CC=CC=C4)C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B10979310.png)
![N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B10979312.png)
![2-[2-(4-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10979320.png)

![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide](/img/structure/B10979323.png)
![Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10979336.png)

![N-(2-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B10979345.png)
![5-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10979347.png)
![2-[(4-methoxyphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B10979359.png)
![7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B10979361.png)

![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methyl-1H-indol-1-yl)propanamide](/img/structure/B10979378.png)
